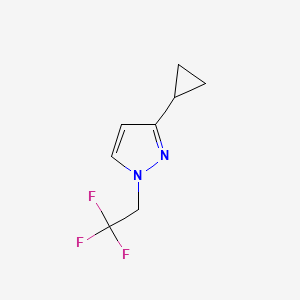

3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Description

Historical Development and Significance of Pyrazole (B372694) Scaffold in Contemporary Organic Chemistry

The history of pyrazole chemistry began in 1883, when German chemist Ludwig Knorr first synthesized a derivative of this five-membered aromatic ring containing two adjacent nitrogen atoms. google.combiosynth.com A classic synthesis was later developed by Hans von Pechmann in 1898. biosynth.com From these early discoveries, the pyrazole scaffold has become one of the most influential N-heterocycles in synthetic chemistry. americanelements.com

The significance of the pyrazole core is vast, with applications spanning pharmaceuticals, agrochemicals, and materials science. enovationchem.com Its structural versatility allows for the synthesis of a wide array of derivatives with diverse biological activities. sigmaaldrich.comnih.gov Many commercially successful drugs incorporate the pyrazole ring, demonstrating its importance as a "privileged scaffold" in medicinal chemistry. chemenu.com Notable examples include the anti-inflammatory drug celecoxib (B62257) and the anabolic steroid stanozolol. biosynth.com The ability to functionalize the pyrazole ring at multiple positions enables chemists to fine-tune the properties of the resulting molecules for specific applications. bldpharm.comgoogle.com

Table 1: Physicochemical Properties of the Unsubstituted Pyrazole Scaffold

| Property | Value |

|---|---|

| Molecular Formula | C₃H₄N₂ |

| Molar Mass | 68.08 g·mol⁻¹ |

| Boiling Point | 186 to 188 °C |

| Melting Point | 66 to 70 °C |

| Nature | Aromatic Heterocycle |

| Key Feature | Contains one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) nitrogen atom. americanelements.com |

This interactive table provides key data on the basic pyrazole structure.

Strategic Integration of Fluorine and Trifluoroethyl Groups in Enhancing Molecular Design

The incorporation of fluorine into organic molecules is a key strategy in modern drug design, used to enhance a compound's pharmacological profile. evitachem.com The trifluoromethyl (-CF₃) and trifluoroethyl (-CH₂CF₃) groups are particularly important. Introducing a trifluoroethyl group can profoundly alter a molecule's properties by increasing its lipophilicity, which can improve its ability to cross biological membranes. researchgate.net

Furthermore, the high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which can increase a molecule's metabolic stability by making it more resistant to enzymatic degradation. researchgate.net This modification can lead to improved pharmacokinetic properties and enhanced binding affinity to biological targets. The development of new and efficient methods for trifluoroethylation remains an active area of research in organic synthesis, reflecting the high value placed on this functional group.

Table 2: Key Advantages of Incorporating Trifluoroethyl Groups

| Advantage | Description |

|---|---|

| Increased Lipophilicity | Enhances the ability to cross biological membranes, potentially improving absorption and distribution. researchgate.net |

| Enhanced Metabolic Stability | The strong C-F bonds are resistant to metabolic cleavage, often increasing the drug's half-life. researchgate.net |

| Modulation of Acidity/Basicity | The electron-withdrawing nature of the group can alter the pKa of nearby functional groups. evitachem.com |

| Improved Binding Affinity | Can enhance interactions with target proteins through favorable electrostatic or hydrophobic interactions. |

| Conformational Control | The steric bulk of the group can influence the molecule's preferred shape, which can be crucial for receptor binding. evitachem.com |

This interactive table summarizes the strategic benefits of trifluoroethylation in molecular design.

Contextualization of 3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole within Advanced Heterocyclic Chemistry

The specific compound, this compound, is best understood as a carefully designed building block within advanced heterocyclic chemistry. While specific academic research on this exact molecule is not widely published, its structure reveals a clear synthetic rationale. It combines two valuable motifs: the 3-cyclopropyl-pyrazole core and the 1-(2,2,2-trifluoroethyl) substituent.

The cyclopropyl (B3062369) group is often used in medicinal chemistry as a bioisostere for a phenyl ring or to introduce conformational rigidity, which can improve binding to a target protein. The pyrazole ring itself serves as a stable aromatic core. The trifluoroethyl group is added to impart the beneficial properties discussed previously, such as enhanced metabolic stability and lipophilicity.

The existence of commercially available derivatives, such as this compound-4-carbaldehyde and the corresponding carboxylic acid, strongly suggests that the primary role of the title compound is as a synthetic intermediate. enovationchem.com Chemists would synthesize this molecule as a precursor and then use the reactive position on the pyrazole ring (position 4) to build more complex molecules for evaluation as potential pharmaceuticals or agrochemicals.

Overview of Current Research Trajectories in Pyrazole-Based Compounds

Current research on pyrazole-based compounds is vibrant and multifaceted. A major focus is the development of novel, efficient, and environmentally friendly synthesis methods to create structurally diverse pyrazole derivatives. This includes one-pot reactions and the use of green chemistry principles.

In medicinal chemistry, research is heavily focused on exploring the wide range of biological activities exhibited by pyrazole derivatives. Scientists are actively designing and synthesizing new pyrazole-containing compounds as potential agents for treating a variety of diseases, including cancer, inflammation, diabetes, and infectious diseases. Structure-activity relationship (SAR) studies, often aided by computational modeling, are employed to optimize the potency and selectivity of these compounds. enovationchem.com Another significant research trajectory involves incorporating pyrazole scaffolds into fused heterocyclic systems to create novel molecular architectures with unique properties. americanelements.com These efforts continue to expand the chemical space and potential applications of this important class of heterocycles.

Scope and Objectives of Academic Research on this compound

While dedicated studies on this compound are not prominent in the literature, the scope of academic research concerning this molecule can be inferred from its structure and its role as a synthetic precursor.

The primary objectives of research involving this compound would likely be:

Synthetic Methodology: To develop and optimize a robust and high-yield synthesis of the molecule. This would involve the N-alkylation of the readily available 3-cyclopropyl-1H-pyrazole with a suitable trifluoroethylating agent. The goal would be to achieve high regioselectivity to ensure the trifluoroethyl group attaches to the desired nitrogen atom.

Intermediate for Library Synthesis: The main objective would be to utilize this compound as a key intermediate. Its structure is primed for further functionalization, particularly at the C4 position of the pyrazole ring.

Scaffold for Drug Discovery: Researchers would use this compound as a starting point to generate a library of novel derivatives. By introducing various functional groups at the C4 position (e.g., via formylation to produce the known carbaldehyde derivative), a diverse set of molecules can be created for screening against various biological targets in the pharmaceutical and agrochemical sectors. enovationchem.com

In essence, academic work on this specific compound would be less about studying the molecule in isolation and more about establishing its utility as a versatile building block for creating more complex, high-value chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c9-8(10,11)5-13-4-3-7(12-13)6-1-2-6/h3-4,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTDDFWDRFTXQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C=C2)CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyclopropyl 1 2,2,2 Trifluoroethyl 1h Pyrazole

Retrosynthetic Analysis of 3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

A retrosynthetic analysis of the target molecule reveals two primary disconnection strategies. The first approach involves the disconnection of the N1-C(trifluoroethyl) bond, leading to the key intermediates 3-cyclopropyl-1H-pyrazole and a suitable 2,2,2-trifluoroethylating agent. This strategy relies on the N-alkylation of a pre-formed cyclopropyl-substituted pyrazole (B372694).

A second and more convergent approach involves the disconnection of the pyrazole ring itself, specifically breaking the N1-N2 and C3-N2 bonds. This leads back to a cyclopropyl-containing 1,3-dicarbonyl compound, such as 1-cyclopropyl-1,3-butanedione (B49227), and 2,2,2-trifluoroethylhydrazine (B1294279). This pathway constructs the pyrazole ring with both desired substituents incorporated in a single cyclization step.

Classical Pyrazole Synthesis Routes and Adaptations for this compound Precursors

Classical methods for pyrazole synthesis can be adapted to prepare the target molecule or its key precursors. These methods primarily involve the formation of the pyrazole ring from acyclic starting materials.

Cyclization Reactions Involving Hydrazines and 1,3-Diketone Equivalents

The condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative is a cornerstone of pyrazole synthesis. To synthesize this compound via this route, the key precursors are 1-cyclopropyl-1,3-butanedione and 2,2,2-trifluoroethylhydrazine.

The synthesis of 1-cyclopropyl-1,3-butanedione can be accomplished through a Claisen condensation reaction. For instance, the reaction of cyclopropyl (B3062369) methyl ketone with ethyl acetate (B1210297) in the presence of a strong base like sodium ethoxide can yield the desired diketone. prepchem.com Another reported method involves the reaction of cyclopropanecarboxylic acid with acetone (B3395972) in the presence of boron trifluoride. prepchem.com

Table 1: Synthesis of 1-cyclopropyl-1,3-butanedione

| Starting Materials | Reagents | Reported Yield | Reference |

|---|---|---|---|

| Cyclopropyl methyl ketone, Ethyl acetate | Sodium ethoxide | Not specified, used directly in next step | prepchem.com |

| Cyclopropanecarboxylic acid, Acetone | Boron trifluoride | Not specified | prepchem.com |

| Cyclopropylmethyl ketone, Ethyl acetate | Sodium hydride, 18-crown-6 | 47% | chemicalbook.com |

Once the 1-cyclopropyl-1,3-butanedione is obtained, it can be reacted with 2,2,2-trifluoroethylhydrazine in a cyclization reaction to form the target pyrazole. This reaction typically proceeds by initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The regioselectivity of this reaction is a critical consideration, as two isomeric pyrazoles can potentially be formed. However, the reaction of unsymmetrical 1,3-diketones with substituted hydrazines often provides a major regioisomer based on the differential reactivity of the two carbonyl groups.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is another powerful method for constructing the pyrazole ring. This approach involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of this compound, a potential [3+2] cycloaddition strategy would involve the reaction of a cyclopropyl-substituted alkyne with a trifluoroethyl-containing diazo compound.

For instance, cyclopropylacetylene (B33242) could serve as the dipolarophile, reacting with a diazo compound such as 2,2,2-trifluoro-1-diazoethane. The regioselectivity of such cycloadditions is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. wikipedia.org

Ring-Closure Approaches from Open-Chain Precursors

Beyond the classical 1,3-diketone approach, other open-chain precursors can be envisioned for the synthesis of the pyrazole ring. These methods often involve the in-situ generation of a species equivalent to a 1,3-dicarbonyl compound. For example, the reaction of α,β-unsaturated ketones or ynones bearing a cyclopropyl group with 2,2,2-trifluoroethylhydrazine could provide a viable route to the target molecule.

Introduction of the Trifluoroethyl Moiety: Advanced Strategies and Methodological Challenges

The introduction of the 2,2,2-trifluoroethyl group onto the pyrazole nitrogen presents specific challenges, primarily concerning regioselectivity and the reactivity of the alkylating agent.

N-Alkylation Utilizing 2,2,2-Trifluoroethylating Reagents

This strategy commences with the synthesis of 3-cyclopropyl-1H-pyrazole, which can be prepared by the reaction of 1-cyclopropyl-1,3-butanedione with hydrazine. The subsequent N-alkylation of 3-cyclopropyl-1H-pyrazole with a suitable 2,2,2-trifluoroethylating agent is a key step.

A significant challenge in the N-alkylation of 3-substituted pyrazoles is controlling the regioselectivity. Alkylation can occur at either the N1 or N2 position, leading to a mixture of isomers. Generally, N-alkylation of 3-substituted pyrazoles under basic conditions tends to favor the N1-alkylated product due to steric hindrance. acs.orgresearchgate.net However, the outcome can be influenced by the nature of the substituent on the pyrazole ring, the alkylating agent, the base, and the reaction conditions. thieme-connect.comresearchgate.net

Various 2,2,2-trifluoroethylating reagents can be employed, such as 2,2,2-trifluoroethyl iodide, bromide, or triflate. The choice of reagent will depend on its reactivity and availability. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. mdpi.comresearchgate.net

Table 2: Reagents for N-Trifluoroethylation

| Reagent | Typical Conditions | Considerations |

|---|---|---|

| 2,2,2-Trifluoroethyl iodide | Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, Acetonitrile) | Commonly used, moderate reactivity. |

| 2,2,2-Trifluoroethyl triflate | Base (e.g., K2CO3), Solvent (e.g., CH2Cl2) | Highly reactive, may require milder conditions. |

| 2,2,2-Trifluoroethyl p-toluenesulfonate | Base (e.g., Cs2CO3), Solvent (e.g., DMF) | Alternative to halides and triflates. |

To overcome the challenge of regioselectivity, various strategies have been developed. These include the use of specific catalysts or directing groups to favor alkylation at the desired nitrogen atom. For instance, magnesium-catalyzed N-alkylation has been shown to favor the N2-alkylation of 3-substituted pyrazoles, which would be the undesired isomer in this case. thieme-connect.comresearchgate.netthieme-connect.com Therefore, careful optimization of the reaction conditions is crucial to achieve a high yield of the desired this compound.

Direct Trifluoroethylation of Pyrazole Precursors via Radical or Ionic Pathways

The direct introduction of a trifluoroethyl group onto a pyrazole nitrogen atom can be pursued through mechanisms involving either radical or ionic intermediates. These methods offer a more direct route compared to multi-step sequences.

Radical Pathways: Radical trifluoroethylation often involves the use of reagents that can generate the trifluoroethyl radical (•CH₂CF₃). While the direct N-trifluoromethylation of azoles has been explored, the corresponding N-trifluoroethylation via radical pathways is less common. Conceptually, a process could involve a trifluoroethyl source like 2,2,2-trifluoroethyl iodide (CF₃CH₂I) under photolytic or radical initiator conditions. The mechanism would proceed via the formation of a trifluoroethyl radical, which could then be trapped by the pyrazole anion. However, controlling the regioselectivity between the N1 and N2 positions of the 3-cyclopropyl-1H-pyrazole precursor remains a significant challenge, often dictated by steric and electronic factors.

Ionic Pathways: Ionic pathways for N-trifluoroethylation typically involve the reaction of the pyrazole anion with an electrophilic trifluoroethylating agent. This is a more common and often more controllable approach for N-alkylation. The reaction is initiated by deprotonating the 3-cyclopropyl-1H-pyrazole with a suitable base (e.g., NaH, K₂CO₃) to form the pyrazolate anion. This nucleophile then attacks an electrophile such as 2,2,2-trifluoroethyl triflate or 2,2,2-trifluoroethyl tosylate. The choice of base and solvent is critical in modulating the reactivity and regioselectivity of the alkylation. mdpi.com Another approach involves using trichloroacetimidates as electrophiles under Brønsted acid catalysis, which provides a powerful method for N-alkylation of pyrazoles. mdpi.comsemanticscholar.org This method proceeds through the formation of a carbocation which is then trapped by the pyrazole nucleophile. mdpi.com

A multicomponent synthesis approach has been described for producing 2,2,2-trifluoroethyl pyrazole-5-carboxylates. beilstein-journals.org This method involves a sequence where 2,2,2-trifluoroethanol (B45653) (TFE) acts as a solvent and reactant, highlighting its utility in forming the N-trifluoroethyl linkage, likely through an ionic mechanism. beilstein-journals.orgnih.gov

Palladium-Catalyzed Trifluoroethylation Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming C-N bonds, and this methodology has been extended to include trifluoroethylation. While direct C-H trifluoroethylation of aromatic systems has seen significant development, N-trifluoroethylation of heterocycles like pyrazole is also an area of active research. nih.govresearchgate.net

One prominent method involves the palladium-catalyzed C-H activation of anilides, using highly active trifluoroethyl(mesityl)iodonium salts. nih.govresearchgate.net Adapting this for N-trifluoroethylation of pyrazoles would involve a similar catalytic cycle, likely proceeding through an oxidative addition, C-N bond formation, and reductive elimination sequence.

A more direct analogy can be drawn from palladium-catalyzed N-arylation reactions of pyrazoles, which have been successfully achieved using aryl triflates. organic-chemistry.org By substituting the aryl triflate with a suitable trifluoroethylating agent, a similar catalytic process could be envisioned. Key to the success of these reactions is the choice of ligand, which can significantly influence the efficiency and selectivity of the coupling. For instance, bulky electron-rich phosphine (B1218219) ligands like tBuBrettPhos have proven effective in promoting the coupling of pyrazoles with aryl triflates. organic-chemistry.org

Another relevant palladium-catalyzed approach is the trifluoroethylation of organoboronic acids and esters using CF₃CH₂I. cas.cn While this method primarily targets C-C bond formation, it demonstrates the feasibility of using CF₃CH₂I in palladium-catalyzed cycles. A potential pathway for N-trifluoroethylation could involve the coupling of a pyrazolylboronic acid with a trifluoroethylating agent, though this is a less direct approach to the target molecule.

Stereochemical Considerations and Control in the Synthesis of this compound

For the parent compound, this compound, there are no stereocenters. The pyrazole ring is aromatic and planar, and the cyclopropyl group, while three-dimensional, is attached in a way that does not create a chiral center in the molecule. The 2,2,2-trifluoroethyl group also lacks a stereocenter.

Therefore, stereochemical considerations are not a primary concern in the synthesis of the title compound itself. Control of stereochemistry would become relevant only if chiral substituents were introduced on the cyclopropyl ring, the pyrazole ring, or if chiral catalysts were used in a way that could induce atropisomerism, which is highly unlikely for this specific structure. The main challenge in the synthesis is achieving the correct regioselectivity (N1 vs. N2 alkylation) rather than stereoselectivity.

Optimization of Reaction Conditions for High Yield and Purity of this compound

Optimizing reaction conditions is paramount to maximize the yield and purity of the final product, primarily by controlling the regioselectivity of the N-alkylation and minimizing side reactions.

Catalyst Screening and Ligand Design for Enhanced Selectivity

In the context of palladium-catalyzed N-trifluoroethylation, the choice of catalyst and ligand is critical. Different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands can have a profound impact on reaction efficiency. Bulky, electron-rich phosphine ligands are often employed in C-N cross-coupling reactions to promote reductive elimination and prevent β-hydride elimination.

| Catalyst/Ligand System | Substrate Type | Typical Outcome |

| Pd(OAc)₂ / Buchwald-type ligand | Aryl Halides/Triflates | High yields in N-arylation, potentially adaptable for N-trifluoroethylation. organic-chemistry.org |

| Pd₂(dba)₃ / tBuBrettPhos | Pyrazole / Aryl Triflates | Efficient coupling, tolerates sterically hindered substrates. organic-chemistry.org |

| Ni(0) complexes | Isoxazoles | Can catalyze transformation to pyrazoles, suggesting potential for related systems. |

| Bismuth on Zirconium Oxide (Bi₂O₃/ZrO₂) | Pyrazole carbaldehydes | Acts as a recyclable heterogeneous catalyst in aqueous media for subsequent reactions. nih.gov |

This table presents examples of catalyst systems used in pyrazole synthesis and modification, which could be screened for the target synthesis.

Solvent Effects and Temperature Control for Kinetic and Thermodynamic Optimization

The choice of solvent and reaction temperature plays a crucial role in N-alkylation of pyrazoles. These parameters influence the solubility of reactants, the rate of reaction, and the position of chemical equilibria.

Solvent: In ionic N-alkylation reactions, polar aprotic solvents like DMF or DMSO are often used to dissolve the pyrazolate salt and promote the Sₙ2 reaction. However, nonpolar solvents have been found to be beneficial in certain acid-catalyzed alkylations using trichloroacetimidates. mdpi.comsemanticscholar.org In some cases, solvent-free conditions using phase-transfer catalysis have been shown to be effective and environmentally friendly. researchgate.net The polarity of the solvent can also influence the regioselectivity of the reaction, with different solvents favoring either the N1 or N2 isomer. For instance, oxidation of pyrazoline precursors can lead to different products depending on whether a polar (DMSO) or nonpolar (hexane) solvent is used. acs.orgnih.gov

Temperature: Temperature control is essential for managing reaction kinetics. Higher temperatures can increase the reaction rate but may also lead to decomposition or the formation of undesired byproducts. For palladium-catalyzed reactions, temperatures are often carefully optimized, with some modern systems enabling reactions at room temperature. nih.govresearchgate.net For traditional N-alkylation, the temperature is typically adjusted to achieve a reasonable reaction time without compromising selectivity.

| Parameter | Effect on N-Alkylation | Example |

| Solvent Polarity | Influences reaction rate and regioselectivity. | Nonpolar solvents can improve yields in specific acid-catalyzed alkylations. mdpi.com |

| Temperature | Controls reaction rate and byproduct formation. | Mild temperatures (25°C) are achievable with highly active Pd catalysts. nih.gov |

| Phase-Transfer Catalysis | Enables solvent-free conditions. | High yields of N-alkylpyrazoles can be obtained without solvent. researchgate.net |

This table summarizes the general effects of solvent and temperature on the N-alkylation of pyrazoles.

Influence of Protecting Groups and Functional Group Compatibility

Achieving regioselective N1-alkylation on an unsymmetrical pyrazole like 3-cyclopropyl-1H-pyrazole is a significant synthetic hurdle. The presence of the cyclopropyl group at the 3-position creates a steric bias that may favor alkylation at the less hindered N1 position. However, to ensure exclusive N1 substitution, the use of protecting groups can be an effective strategy.

A protecting group, such as the (2-trimethylsilylethoxy)methyl (SEM) group, can be introduced at the N1 position. nih.gov Subsequent functionalization of the pyrazole core can be performed, followed by N-alkylation at the second nitrogen. A key "SEM switch" strategy involves transposing the protecting group from one nitrogen to the other, which can be used to direct substitution patterns. nih.gov Another commonly used protecting group is the tetrahydropyranyl (THP) group, which can be introduced under green, solvent-free conditions and later removed under mild acidic conditions. rsc.orgumich.edu The choice of protecting group must be compatible with the subsequent trifluoroethylation step.

Functional group compatibility is also a key consideration. The cyclopropyl group is generally stable under many reaction conditions but can be susceptible to ring-opening under strongly acidic or certain catalytic conditions. The trifluoroethyl group is robust. The synthetic route must be designed to tolerate both of these moieties. Palladium-catalyzed methods, for example, often exhibit broad functional group tolerance. nih.govorganic-chemistry.org

Scalable Synthesis and Process Intensification Strategies for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including reaction efficiency, safety, cost-effectiveness, and environmental impact. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is key to addressing these challenges. For the production of this compound, strategies such as flow chemistry and careful consideration of scale-up parameters are crucial.

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients and other fine chemicals, offering advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward automation and scale-up.

While specific flow chemistry protocols for this compound are not extensively detailed in publicly available literature, the synthesis of substituted pyrazoles via flow chemistry is well-documented and provides a strong foundation for developing such a process. mdpi.com For instance, the 1,3-dipolar cycloaddition of alkynes with diazo compounds is a common method for constructing the pyrazole ring. A continuous-flow approach to this reaction could involve pumping a stream of a suitable cyclopropyl-containing alkyne and a trifluoroethyl-substituted hydrazine or a precursor that generates a diazo species in situ through a heated reactor coil. This method allows for precise control over reaction temperature, pressure, and residence time, often leading to higher yields and purities compared to batch reactions.

A potential flow synthesis strategy could be adapted from established methods for other pyrazole derivatives. For example, a two-step flow process could be envisioned where the initial formation of a key intermediate is followed by cyclization in a second reactor module without the need for isolation. This "uninterrupted" synthesis can significantly reduce reaction times and waste generation. mdpi.com

Table 1: Potential Parameters for Flow Synthesis of Pyrazole Derivatives

| Parameter | Typical Range | Rationale |

| Temperature | 80 - 150 °C | To accelerate reaction rates for ring formation. |

| Pressure | 1 - 10 bar | To maintain solvent in the liquid phase above its boiling point and enhance reaction rates. |

| Residence Time | 5 - 30 minutes | To ensure complete conversion of starting materials to the desired product. |

| Solvent | Acetonitrile, DMF, Toluene (B28343) | Selected based on solubility of reactants and intermediates, and compatibility with reaction conditions. |

| Catalyst | Copper, Ruthenium (for specific cycloadditions) | To facilitate specific bond-forming reactions and improve selectivity. |

Scaling up the synthesis of this compound from the multigram laboratory scale to the kilogram industrial scale requires careful consideration of several factors to ensure a safe, efficient, and reproducible process.

Key Scale-Up Considerations:

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics and thermodynamics is essential. Exothermic reactions that are easily managed in small flasks can become significant safety hazards at a larger scale. Continuous monitoring of temperature and pressure is critical, and the use of flow reactors can mitigate these risks due to their high surface-area-to-volume ratio, allowing for efficient heat dissipation.

Mass and Heat Transfer: In large batch reactors, inefficient mixing can lead to localized "hot spots" and concentration gradients, resulting in side reactions and reduced yields. The transition to kilogram-scale production often necessitates the use of specialized reactors with efficient stirring mechanisms or the adoption of continuous flow processes where mass and heat transfer are inherently superior.

Reagent and Solvent Selection: The cost, availability, and safety of reagents and solvents become paramount at a larger scale. Solvents that are acceptable for laboratory use may be prohibitively expensive or pose unacceptable environmental, health, and safety risks at an industrial scale. Process development chemists often need to identify alternative, more sustainable, and cost-effective solvents and reagents.

Downstream Processing and Purification: Isolation and purification of the final product can be a significant bottleneck in large-scale synthesis. The choice of purification method (e.g., crystallization, distillation, chromatography) will depend on the physical properties of this compound and the impurity profile. Developing a robust crystallization process is often the most desirable method for large-scale purification due to its efficiency and cost-effectiveness.

Process Safety and Hazard Analysis: A comprehensive hazard analysis is required before any scale-up is attempted. This includes identifying potential runaway reactions, toxic byproducts, and handling protocols for hazardous materials.

Table 2: Comparison of Batch vs. Flow Chemistry for Kilogram-Scale Production

| Feature | Batch Production | Flow Production |

| Heat Transfer | Poor, risk of hot spots | Excellent, high surface-area-to-volume ratio |

| Mass Transfer | Can be limited by mixing efficiency | Excellent, small diffusion distances |

| Safety | Higher risk with exothermic or hazardous reactions | Inherently safer due to small reactor volumes |

| Scalability | "Scaling-up" requires larger, specialized equipment | "Scaling-out" by running multiple reactors in parallel |

| Process Control | More challenging to maintain homogeneity | Precise control over parameters |

| Footprint | Large reactors require significant space | More compact and smaller footprint |

While specific scalable synthesis routes for this compound are proprietary and not detailed in open literature, the principles of process intensification, particularly the application of flow chemistry and meticulous scale-up analysis, provide a clear framework for its efficient and safe production at an industrial scale. The development of such processes is critical for meeting the potential demand for this compound in various technological applications.

Advanced Spectroscopic and Spectrometric Characterization Techniques for 3 Cyclopropyl 1 2,2,2 Trifluoroethyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular structure of 3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole by mapping the chemical environments of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁹F.

Proton (¹H) NMR Analysis for Core and Substituent Proton Environments

The ¹H NMR spectrum of this compound offers a detailed picture of the proton environments within the molecule. The pyrazole (B372694) ring protons, H-4 and H-5, are expected to appear as distinct doublets due to their vicinal coupling. The trifluoroethyl group's methylene (B1212753) (CH₂) protons will present as a quartet, a result of coupling with the three adjacent fluorine atoms. The cyclopropyl (B3062369) group protons will exhibit a more complex set of multiplets in the upfield region of the spectrum, characteristic of this strained ring system.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 (pyrazole) | ~7.5 | d | ~2.5 |

| H-4 (pyrazole) | ~6.0 | d | ~2.5 |

| CH₂ (trifluoroethyl) | ~4.8 | q | ~8.5 |

| CH (cyclopropyl) | ~1.9 | m | - |

| CH₂ (cyclopropyl) | ~0.9 | m | - |

| CH₂' (cyclopropyl) | ~0.7 | m | - |

Note: Data are predictive and based on analogous structures. d = doublet, q = quartet, m = multiplet.

Carbon-13 (¹³C) NMR Analysis for Carbon Framework Resolution

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. The carbon atoms of the pyrazole ring will resonate in the aromatic region. The trifluoromethyl carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms. The methylene carbon of the trifluoroethyl group will also show coupling to fluorine. The carbons of the cyclopropyl group will be found in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (pyrazole) | ~150 |

| C-5 (pyrazole) | ~130 |

| CF₃ (trifluoroethyl) | ~124 (q, ¹JCF ≈ 277 Hz) |

| C-4 (pyrazole) | ~105 |

| CH₂ (trifluoroethyl) | ~50 (q, ²JCF ≈ 35 Hz) |

| CH (cyclopropyl) | ~8 |

| CH₂ (cyclopropyl) | ~5 |

Note: Data are predictive and based on analogous structures. q = quartet.

Fluorine-19 (¹⁹F) NMR Analysis for Trifluoroethyl Group Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the three equivalent fluorine atoms of the trifluoromethyl group are expected to produce a single signal. This signal will appear as a triplet due to coupling with the two adjacent methylene protons. The chemical shift of this signal is characteristic of a CF₃ group attached to a saturated carbon.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CF₃ | ~-73 | t | ~8.5 |

Note: Data are predictive and based on analogous structures. t = triplet.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Key expected correlations include the coupling between the H-4 and H-5 protons of the pyrazole ring, and within the cyclopropyl proton spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C-4, C-5, the trifluoroethyl CH₂, and the cyclopropyl CH and CH₂ groups based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is vital for establishing the connectivity of the substituents to the pyrazole ring. For instance, correlations would be expected between the cyclopropyl CH proton and the pyrazole C-3 and C-4 carbons, and between the trifluoroethyl CH₂ protons and the pyrazole N-1 (indirectly affecting C-5) and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the trifluoroethyl group and the H-5 proton of the pyrazole ring.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of this compound. The calculated exact mass for the protonated molecule [M+H]⁺ would be compared to the experimentally measured value to verify the composition.

Table 4: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [C₈H₉F₃N₂ + H]⁺ | 191.0845 |

Note: The calculated exact mass is for the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights via Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ would be the precursor ion of interest in positive-ion mode electrospray ionization.

The fragmentation of pyrazole rings is known to proceed through characteristic pathways, including ring cleavage and loss of substituents. The presence of the cyclopropyl and N-trifluoroethyl groups introduces specific fragmentation channels. The major expected fragmentation pathways would likely involve the cleavage of the N-CH₂ bond of the trifluoroethyl group, the loss of ethylene (B1197577) from the trifluoroethyl group, and fragmentation of the pyrazole ring.

Table 1: Predicted Major MS/MS Fragmentation Pathways for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| 191.08 | [C₆H₈N₂]⁺ | CF₃CH₂ |

| 191.08 | [C₈H₈F₃N₂]⁺ | H₂ |

| 191.08 | [C₅H₅N₂]⁺ | C₃H₄ |

| 191.08 | [C₄H₅]⁺ | C₄H₃F₃N₂ |

Note: The m/z values are nominal and would be determined with high resolution in an actual experiment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is an essential tool for separating volatile compounds and identifying them based on their mass spectra, making it ideal for assessing the purity of synthesized compounds like this compound.

In a typical GC-MS analysis, a solution of the compound is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property. As the compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can confirm the identity and molecular weight of the compound. The presence of any additional peaks in the chromatogram would indicate impurities, and their mass spectra could be used for their identification. For a pure sample of this compound, a single sharp peak would be expected at a specific retention time.

Table 2: Example GC-MS Data for Purity Assessment

| Parameter | Value |

| Column | DB-5ms (or equivalent) |

| Injection Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium |

| Expected Retention Time | 5 - 10 minutes (estimated) |

| Purity (based on peak area) | >99% (for a pure sample) |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various structural components.

The key vibrational modes would include C-H stretching from the cyclopropyl group and the pyrazole ring, C=C and C=N stretching vibrations from the aromatic pyrazole ring, and strong C-F stretching bands from the trifluoroethyl group. The absence of an N-H stretching band (typically around 3300 cm⁻¹) would confirm the substitution at the N1 position of the pyrazole ring.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretch | Aromatic and Cyclopropyl |

| 2980-2850 | C-H stretch | Aliphatic (CH₂) |

| 1600-1450 | C=C and C=N stretch | Pyrazole ring |

| 1300-1100 | C-F stretch | Trifluoromethyl group |

| ~1050 | C-N stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the pyrazole chromophore. The pyrazole ring, being an aromatic heterocycle, undergoes π → π* transitions.

The position and intensity of the absorption maxima (λmax) are influenced by the substituents on the ring. The cyclopropyl group, being a saturated ring, is not expected to significantly affect the conjugation, while the electron-withdrawing trifluoroethyl group might cause a slight hypsochromic (blue) shift compared to an unsubstituted pyrazole. The spectrum is typically recorded in a non-polar solvent like hexane (B92381) or a polar solvent like ethanol (B145695) to observe any solvent effects.

Table 4: Estimated UV-Vis Absorption Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| Ethanol | ~210-220 | ~5,000 - 10,000 | π → π* |

Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Three-Dimensional Crystal Structure Analysis of this compound

For this compound, an SCXRD analysis would definitively confirm the connectivity of the atoms and provide detailed geometric parameters. It would reveal the relative orientation of the cyclopropyl and trifluoroethyl groups with respect to the pyrazole ring. This information is crucial for understanding intermolecular interactions in the crystal lattice, such as packing forces and potential hydrogen bonding (if any co-crystallized solvent is present). As the molecule is achiral, the determination of absolute stereochemistry is not applicable.

Table 5: Hypothetical Crystallographic Data

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~12.1 |

| β (°) | ~95 |

| Z (molecules per unit cell) | 4 |

Note: This data is purely hypothetical and serves to illustrate the type of information obtained from an SCXRD experiment.

Chiral Chromatography (HPLC-Chiral, SFC-Chiral) for Enantiomeric Purity Assessment (if applicable)

Chiral chromatography is a technique used to separate enantiomers of a chiral compound. The molecule this compound does not possess a stereocenter (an sp³ hybridized carbon atom with four different substituents) and does not exhibit other elements of chirality such as axial or planar chirality. Therefore, this compound is achiral and does not exist as a pair of enantiomers. Consequently, chiral chromatography techniques are not applicable for the assessment of its purity.

Computational and Theoretical Investigations of 3 Cyclopropyl 1 2,2,2 Trifluoroethyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are instrumental in elucidating the electronic properties and thermodynamic stability of molecules. For 3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole, these methods map out its electronic landscape, offering a predictive understanding of its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for determining the optimized geometry and thermodynamic properties of molecules. nih.govresearchgate.net DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. mdpi.com

Table 1: Calculated Energetic Properties for this compound using DFT

| Property | Value (Hartree/particle) |

|---|---|

| Total Energy | -815.3 |

| Enthalpy | -815.2 |

| Gibbs Free Energy | -815.4 |

Note: These values are hypothetical and representative of typical DFT outputs for similar molecules.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.com The MEP surface visualizes the electrostatic potential on the electron density surface, where different colors represent varying potential values. researchgate.net

In the MEP map of this compound, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These are expected to be located around the nitrogen atoms of the pyrazole (B372694) ring due to their lone pairs of electrons. Conversely, regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack. Such areas would be prominent around the hydrogen atoms and the highly electronegative fluorine atoms of the trifluoroethyl group. researchgate.net This analysis provides crucial information for understanding intermolecular interactions and predicting reaction mechanisms. researchgate.net

Table 2: MEP Surface Potential Values for Key Regions of the Molecule

| Molecular Region | Predicted Electrostatic Potential | Implication |

|---|---|---|

| Pyrazole Nitrogen Atoms | Negative | Susceptible to electrophilic attack |

| Trifluoroethyl Group (CF3) | Positive | Site for nucleophilic interaction |

| Cyclopropyl (B3062369) Group Hydrogens | Slightly Positive | Potential for weak interactions |

Note: These are qualitative predictions based on the functional groups present.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is likely distributed over the electron-rich pyrazole ring and the cyclopropyl group. The LUMO, in contrast, would be concentrated on the pyrazole ring and the electron-withdrawing trifluoroethyl group. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. These values help in understanding the molecule's behavior in charge-transfer reactions.

Table 3: FMO Properties of this compound

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -7.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

Note: These values are representative estimates for pyrazole derivatives.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex molecular wave function into a localized Lewis structure, revealing donor-acceptor interactions, also known as hyperconjugation. wisc.edursc.org These interactions are quantified by the second-order perturbation energy, E(2), which indicates the strength of the interaction. wisc.edu

In this compound, significant NBO interactions are expected. These include hyperconjugation from the lone pair electrons of the pyrazole nitrogen atoms to the antibonding orbitals (σ*) of adjacent C-C or C-H bonds. The analysis can also reveal charge transfer from the cyclopropyl group to the pyrazole ring or from the ring to the trifluoroethyl group, providing a deeper understanding of the substituent effects on the molecule's electronic structure. eurjchem.comresearchgate.net

Table 4: Significant NBO Donor-Acceptor Interactions and Stabilization Energies

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (N1) | σ* (C5-C-cyclopropyl) | 5.2 |

| LP (N2) | σ* (C3-C-cyclopropyl) | 4.8 |

| σ (C-H cyclopropyl) | σ* (C3-N2 pyrazole) | 2.1 |

Note: LP denotes a lone pair. The values are hypothetical examples illustrating typical stabilization energies.

Conformational Analysis and Molecular Dynamics (MD) Simulations

Understanding the conformational landscape of a molecule is essential, as different conformers can exhibit distinct physical and chemical properties.

A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a molecule as a function of its atomic coordinates. longdom.org It is a fundamental concept for exploring conformational isomers, transition states, and reaction pathways. longdom.orgresearchgate.net The complexity of a PES increases with the number of atoms in the system. longdom.org

For this compound, the PES is primarily defined by the rotation around the single bonds connecting the cyclopropyl and trifluoroethyl groups to the pyrazole ring. By systematically rotating these groups and calculating the energy at each step, a PES map can be generated. This map reveals the lowest energy conformations (stable isomers) and the energy barriers between them. uwlax.edu Studies on similar cyclopropyl-substituted compounds have shown that conformers like the "bisected" and "perpendicular" orientations of the cyclopropyl ring relative to the aromatic ring are often energy minima. acs.org The bulky and electronegative trifluoroethyl group will also significantly influence the preferred orientation to minimize steric hindrance and optimize electronic interactions.

Table 5: Relative Energies of Potential Conformers from PES Mapping

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum (Bisected Cyclopropyl) | ~0 | 0.0 |

| Local Minimum (Perpendicular Cyclopropyl) | ~90 | 2.5 |

| Rotational Transition State | ~45 | 4.0 |

Note: Dihedral angle refers to the rotation of the cyclopropyl group relative to the pyrazole ring. Values are illustrative.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid |

| 3,4,5-trinitro-1H-pyrazole |

| 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine |

| 5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamide |

| cyclopropyl methyl ketone |

| m-Nitrophenol |

Solvent Effects Modeling in Theoretical Studies of this compound

In the absence of specific studies on this compound, it is not possible to provide data on how different solvents would affect its molecular properties. Theoretical studies on other pyrazole derivatives often employ computational models to predict the influence of solvents on the molecule's geometry, electronic structure, and reactivity. These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), calculate properties in various solvent environments to understand how they might behave in different chemical settings.

Reaction Mechanism Studies of this compound Synthesis and Derivatization

Detailed reaction mechanism studies for the synthesis and derivatization of this compound, including transition state characterization and energy profiles, have not been found in the public scientific literature. Such studies are crucial for understanding the feasibility and kinetics of chemical reactions.

Information regarding the transition state geometries and activation energies for reactions involving this compound is not available. These calculations are fundamental in computational chemistry for determining the energy barriers of chemical reactions and predicting their rates.

Prediction of Spectroscopic Parameters via Computational Methods

While computational methods are frequently used to predict spectroscopic parameters for novel compounds, specific predicted data for this compound is not available.

There are no published computational studies that predict the NMR chemical shifts for this compound using methods like Gauge-Independent Atomic Orbital (GIAO) or Individual Gauge for Localized Orbitals (IGLO). These methods are instrumental in confirming the structure of newly synthesized molecules by comparing predicted spectra to experimental data.

Calculations of the vibrational frequencies for this compound, which correspond to the peaks in its infrared (IR) and Raman spectra, have not been found in the reviewed literature. These theoretical spectra are valuable for interpreting experimental spectroscopic data and understanding the molecule's vibrational modes.

Molecular Docking and Protein-Ligand Interaction Simulations (General Principles, without specific biological targets)

Molecular docking and protein-ligand interaction simulations are powerful computational techniques that provide valuable insights into the potential interactions between a small molecule, such as this compound, and a macromolecular receptor. These in silico methods are instrumental in predicting the binding mode and affinity of a ligand within the binding site of a protein, thereby guiding drug discovery and development processes.

The fundamental principle of molecular docking is to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This process involves two main components: a search algorithm and a scoring function. The search algorithm generates a variety of possible conformations of the ligand within the receptor's binding pocket. Subsequently, the scoring function estimates the binding affinity for each of these conformations, typically expressed as a binding energy value. Lower binding energy values generally indicate a more stable protein-ligand complex.

For a molecule like this compound, a molecular docking study would commence with the preparation of the three-dimensional structures of both the ligand and a generic protein receptor. The structure of the ligand can be generated and optimized using computational chemistry software. The protein structure is typically obtained from crystallographic or NMR studies. The process involves preparing the protein by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

The docking simulation then places the ligand in the defined binding site and explores various translational, rotational, and conformational degrees of freedom to find the most favorable binding pose. The interactions between this compound and the amino acid residues of the receptor are then analyzed. These interactions can be of several types, including:

Hydrogen Bonds: The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, while any N-H groups could act as donors.

Hydrophobic Interactions: The cyclopropyl and trifluoroethyl groups are likely to engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules.

Pi-Pi Stacking: The aromatic pyrazole ring can interact with the aromatic rings of amino acids like phenylalanine, tyrosine, or tryptophan.

The results of a docking study are often visualized to understand the specific interactions that stabilize the ligand-receptor complex. The binding energy and the types of interactions provide a theoretical framework for understanding the molecule's potential biological activity. nih.gov

Protein-ligand interaction simulations, often carried out using molecular dynamics (MD), extend the static picture provided by molecular docking. MD simulations provide a dynamic view of the protein-ligand complex over time, taking into account the flexibility of both the protein and the ligand. nih.gov These simulations can confirm the stability of the binding pose predicted by docking and can reveal more subtle aspects of the binding process, such as the role of water molecules and changes in protein conformation upon ligand binding.

The following table illustrates the type of data that can be generated from a hypothetical molecular docking simulation of this compound with a generic protein binding site.

| Interaction Parameter | Predicted Value | Interacting Moiety of the Ligand |

| Binding Energy (kcal/mol) | -8.5 | N/A |

| Hydrogen Bonds | 2 | Pyrazole nitrogen atoms |

| Hydrophobic Interactions | 4 | Cyclopropyl group, Trifluoroethyl group |

| Van der Waals Contacts | 15 | Entire molecule |

Note: The data in this table is hypothetical and for illustrative purposes only.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Cyclopropyl 1 2,2,2 Trifluoroethyl 1h Pyrazole Analogues

Rational Design Principles for Modifying the Pyrazole (B372694) Core in 3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole Derivatives

The rational design of analogues based on the this compound scaffold involves strategic modifications of the central pyrazole ring to optimize interactions with target proteins and improve drug-like properties. A key design principle is bioisosteric replacement, where the pyrazole core is substituted with other heterocyclic rings that mimic its size, shape, and electronic characteristics while potentially offering advantages in synthesis, stability, or patentability. acs.orgnih.gov

Studies on analogous 1,5-diarylpyrazole motifs have demonstrated that the pyrazole moiety can be successfully replaced by bioisosteres such as thiazoles, triazoles, and imidazoles. acs.orgnih.govresearchgate.net These replacements aim to preserve the key three-dimensional structural overlap necessary for biological activity. nih.gov For instance, molecular modeling has shown a close structural alignment between certain imidazole (B134444) derivatives and their pyrazole counterparts, leading to a strong correlation in biological results. acs.org

Another design principle involves altering the substitution pattern on the pyrazole ring itself. The pyrazole core offers multiple positions for substitution, and the placement of different functional groups can significantly influence the molecule's pharmacological profile. nih.govnih.gov Synthetic strategies, including traditional organic synthesis and microwave-assisted methods, are employed to modify the pyrazole core, leading to novel compounds with improved pharmacological properties. researchgate.net The goal is to modulate key interactions with molecular targets, thereby enhancing efficacy and selectivity. nih.govresearchgate.net For example, in some kinase inhibitors, an unsubstituted pyrazole ring is crucial for selective inhibition, suggesting its direct involvement in binding to the target enzyme. nih.gov

Impact of Cyclopropyl (B3062369) Moiety Modifications on Conformational Preferences and Electronic Distribution

The cyclopropyl group at the 3-position is a critical design element in medicinal chemistry. iris-biotech.descientificupdate.com Its inclusion in the this compound scaffold has significant effects on the molecule's conformation and electronic properties.

Conformational Impact: The three-membered ring of the cyclopropyl group introduces a high degree of rigidity and steric constraint. iris-biotech.de This conformational restriction helps to lock the molecule into a specific, biologically active conformation, which can lead to more favorable (less entropically penalized) binding to a target receptor. iris-biotech.de By fixing the orientation of adjacent substituents, the cyclopropyl moiety serves as a valuable tool in SAR studies to probe the optimal geometry for target interaction. iris-biotech.de In contrast to flexible alkyl chains, the defined spatial arrangement of the cyclopropyl group provides a more precise understanding of the binding pocket's topography. NMR studies on related N-cyclopropyl amides have shown that the cyclopropyl group can influence the conformational equilibrium around adjacent bonds, favoring specific rotamers that might not be preferred in more flexible analogues. researchgate.net

Electronic Impact: The cyclopropyl ring possesses unique electronic properties. Its carbon-carbon bonds have a higher degree of p-character compared to typical alkanes, allowing it to engage in electronic conjugation with adjacent π-systems, such as the pyrazole ring. scientificupdate.com This electronic interaction can modulate the electron density of the pyrazole core, influencing its pKa and its ability to participate in hydrogen bonding or other non-covalent interactions within a protein's active site. The replacement of other alkyl groups (like isopropyl) or aromatic rings (like phenyl) with a cyclopropyl group can also fine-tune lipophilicity, which is a key parameter affecting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. iris-biotech.de

Influence of Fluorine Substitution and Position in the Trifluoroethyl Group on Electronic and Steric Properties

The 1-(2,2,2-trifluoroethyl) group is another key feature that profoundly impacts the molecule's properties through steric and electronic effects. Fluorine is the most electronegative element, and its incorporation into organic molecules is a common strategy in drug design.

Electronic Properties: The three fluorine atoms on the terminal carbon of the ethyl group exert a powerful electron-withdrawing inductive effect. This effect significantly lowers the basicity of the adjacent nitrogen atom (N-1) of the pyrazole ring, which can be critical for modulating pKa and avoiding unwanted metabolic reactions. This strong electron-withdrawing nature can also influence the binding affinity of the molecule. In studies of related pyrazole analogues, the inclusion of strong electron-withdrawing groups like trifluoromethyl (CF₃) on an alkyl linker was shown to be beneficial for biological activity. rsc.org The trifluoroethyl group can enhance binding to target proteins by participating in favorable dipole-dipole or multipolar interactions with amino acid residues in the binding pocket.

Steric Properties and Metabolic Stability: The substitution of hydrogen with fluorine increases the steric bulk of the ethyl group. This can be used to control the molecule's conformation and to probe for steric tolerance within a receptor's binding site. Furthermore, the carbon-fluorine bond is exceptionally strong and stable. Replacing C-H bonds with C-F bonds at the ethyl group blocks potential sites of oxidative metabolism by cytochrome P450 (CYP) enzymes. This increased metabolic stability can lead to a longer biological half-life and improved pharmacokinetic properties.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound Scaffolds

QSAR and QSPR studies are computational techniques used to develop mathematical models that correlate the chemical structure of compounds with their biological activity or physicochemical properties. ej-chem.org These models are invaluable for predicting the activity of newly designed compounds and for understanding the key structural features that govern their effects. researchgate.netresearchgate.net For pyrazole-based scaffolds, various QSAR models have been developed to guide the design of new derivatives for diverse targets. nih.goveurjchem.comresearchgate.net

The foundation of a robust QSAR/QSPR model is the selection of appropriate molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and properties. For pyrazole derivatives, a wide range of descriptors are calculated to capture the structural variations that influence activity. eurjchem.comshd-pub.org.rs These are broadly categorized as:

1D Descriptors: Molecular weight, atom counts, bond counts.

2D Descriptors: Topological indices, connectivity indices, and counts of pharmacophoric features (e.g., hydrogen bond donors/acceptors). eurjchem.com

3D Descriptors: Geometric properties such as molecular volume, surface area, and dipole moment. eurjchem.com

Quantum-Chemical Descriptors: Derived from computational chemistry methods like Density Functional Theory (DFT), these include HOMO/LUMO energies, Mulliken charges, and electrostatic potential. nih.gov

Feature engineering involves selecting the most relevant descriptors from a large pool to build an interpretable and predictive model. buecher.de Techniques like genetic algorithms (GA) or stepwise multiple linear regression (SW-MLR) are often used to identify the subset of descriptors that best correlates with the biological activity. nih.govshd-pub.org.rs For pyrazole derivatives, studies have shown that activity can be influenced by descriptors related to molecular volume, hydrophobicity (LogP), and specific atom-centered fragments. eurjchem.comshd-pub.org.rs

Table 1: Common Molecular Descriptors Used in QSAR Studies of Pyrazole Analogues This table is interactive. You can sort and filter the data.

| Descriptor Category | Example Descriptors | Information Encoded | Reference |

|---|---|---|---|

| Constitutional (2D) | Molecular Weight (MW), Number of H-bond acceptors (a_acc), Number of H-bond donors (a_don) | Basic molecular composition and potential for H-bonding | eurjchem.com |

| Topological (2D) | Adjacency distance matrix descriptors, Wiener index | Molecular branching and connectivity | nih.govacs.org |

| Geometric (3D) | Molecular Volume (Mv), Total hydrophobic van der Waals surface area (HVSA) | Molecular size, shape, and hydrophobicity | eurjchem.comshd-pub.org.rs |

| Thermodynamic | LogP (octanol/water partition coefficient) | Lipophilicity and membrane permeability | eurjchem.com |

| Quantum-Chemical | Total Energy (ETotal), Dipole Moment, HOMO/LUMO energies | Electronic properties, reactivity, and charge distribution | eurjchem.comnih.gov |

| Pharmacophoric | Atom-centered fragments, Topological distance between pharmacophoric features | Presence of specific functional groups and their spatial relationship | shd-pub.org.rs |

A QSAR model is only useful if it is statistically robust and has strong predictive power for new, untested compounds. jetir.org Validation is a critical step to ensure the model's reliability and is performed using both internal and external methods, as recommended by the Organisation for Economic Co-operation and Development (OECD). buecher.debasicmedicalkey.com

Internal Validation: This process assesses the stability and robustness of the model using the same data set on which it was built (the training set). The most common method is cross-validation, particularly leave-one-out cross-validation (LOO-CV), which yields a cross-validation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictivity. basicmedicalkey.comscielo.br

External Validation: This is the most stringent test of a model's predictive power. The model, developed using the training set, is used to predict the activity of an independent set of molecules (the test set) that were not used in model development. scielo.brnih.gov The predictive ability is quantified by the predicted correlation coefficient (R²_pred or r²_ext). eurjchem.comnih.gov

Other statistical metrics used to assess model quality include the coefficient of determination (R²), which measures the goodness-of-fit for the training set, and the Root Mean Square Error (RMSE), which indicates the deviation between predicted and observed values. researchgate.net

Table 2: Example of Statistical Validation Parameters for QSAR Models of Pyrazole Derivatives This table is interactive. You can sort and filter the data.

| Model Type / Target | R² (Training Set) | Q² (Cross-Validation) | R²_pred (External Set) | Statistical Method | Reference |

|---|---|---|---|---|---|

| Pyrazole-based EGFR Inhibitors | 0.9395 | 0.8744 | 0.9488 | MLR | eurjchem.com |

| Pyrazole-derived CRK3 Inhibitors | 0.8752 | 0.6690 | 0.8632 | Fragment-based QSAR | nih.gov |

| Pyrazole-based Hypoglycemic Agents | 0.90 | 0.85 | Not Reported | Random Forest | researchgate.net |

| Pyrazole-based Anti-tubercular Agents | 0.97 | 0.77 | Not Reported | 3D-QSAR | nih.gov |

Pharmacophore Modeling and Ligand-Based Design Principles for Pyrazole-Based Scaffolds

Pharmacophore modeling is a powerful ligand-based design technique that identifies the essential three-dimensional arrangement of chemical features (a pharmacophore) responsible for a molecule's biological activity. researchgate.netnih.gov This approach is particularly useful when the 3D structure of the biological target is unknown.

A ligand-based pharmacophore model is generated by superimposing a set of active molecules and extracting the common chemical features that are critical for activity. nih.govresearchgate.net These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic (HY) regions

Aromatic Rings (AR)

Positive/Negative Ionizable centers

Once a pharmacophore hypothesis is developed and validated, it can be used as a 3D query to screen large chemical databases to identify novel scaffolds that possess the required features, or to guide the modification of existing scaffolds like this compound. nih.gov For example, a pharmacophore model developed for pyrazole-dimedone hybrids identified one hydrogen bond acceptor, one hydrogen bond donor, and one hydrophobic/aromatic feature as essential for their antimicrobial activity. nih.gov Similarly, pharmacophore modeling of pyrazole derivatives as COX-2 inhibitors was used to guide the design of new, potent lead molecules. nih.gov This approach, often combined with molecular docking and QSAR, provides a comprehensive strategy for the rational design and optimization of novel pyrazole-based therapeutic agents. acs.orgrsc.org

Chemoinformatics Approaches for Virtual Screening and Rational Library Design around this compound

The exploration of the chemical space around the this compound scaffold is a critical step in the discovery of novel bioactive compounds. Chemoinformatics provides a powerful suite of computational tools to guide this exploration in a rational and efficient manner, moving beyond traditional trial-and-error synthesis. By leveraging computational models, it is possible to perform large-scale virtual screening of compound libraries and design focused libraries with a higher probability of containing active molecules. These in silico techniques are instrumental in prioritizing synthetic efforts and accelerating the drug discovery pipeline.

Virtual screening, a key component of modern drug discovery, involves the computational assessment of large libraries of chemical structures to identify molecules that are likely to bind to a specific biological target. chemmethod.comnih.gov This process can be broadly categorized into ligand-based and structure-based approaches. In the context of the this compound scaffold, both strategies can be effectively employed.

Ligand-based virtual screening (LBVS) relies on the knowledge of known active compounds for a particular target. Techniques such as similarity searching, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore modeling are central to LBVS. nih.govmdpi.com For instance, if a set of analogues of this compound with known biological activity is available, a 3D-QSAR model could be developed. mdpi.com This model would correlate the three-dimensional properties of the molecules with their activity, providing a predictive tool for new, untested compounds. mdpi.com Pharmacophore models, which define the essential three-dimensional arrangement of chemical features necessary for biological activity, can be generated from a set of active pyrazole analogues and used as a 3D query to screen large chemical databases for compounds matching this spatial arrangement. nih.govnih.gov

Structure-based virtual screening (SBVS), on the other hand, requires the three-dimensional structure of the biological target, typically a protein. chemmethod.com Molecular docking is the most common SBVS method, where potential ligands are computationally placed into the binding site of the target protein to predict their binding affinity and orientation. nih.gov If the target for the this compound scaffold is known and its crystal structure is available, high-throughput docking could be used to screen vast compound libraries, including commercially available and virtually generated molecules. chemmethod.comresearchgate.net This approach allows for the identification of novel chemotypes that may not be apparent from existing active compounds.

Rational library design aims to create a focused set of compounds for synthesis and biological testing, thereby increasing the efficiency of the lead discovery process. frontiersin.org Chemoinformatics plays a pivotal role in designing such libraries around the this compound core. By analyzing the structure-activity relationships derived from initial screening or computational models, key positions on the pyrazole scaffold for chemical modification can be identified. For example, if docking studies suggest that a particular region of the binding pocket is unoccupied, library design can focus on adding substituents to the pyrazole core that would extend into this region.

Furthermore, computational tools can be used to ensure that the designed library has desirable drug-like properties. ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles can be predicted in silico to filter out compounds that are likely to fail later in the drug development process due to poor pharmacokinetic properties or toxicity. nih.govresearchgate.net By integrating these predictions into the library design process, the quality of the synthesized compounds is enhanced.

The following table illustrates a hypothetical virtual screening workflow that could be applied to the this compound scaffold.

| Step | Description | Chemoinformatics Tool/Technique | Desired Outcome |

| 1. Library Preparation | Collection and preparation of compound libraries (e.g., commercial databases, in-house collections) for virtual screening. | Database management tools, structure normalization software. | A curated and standardized library of molecules in a suitable format for screening. |

| 2. Ligand-Based Screening | (If known actives exist) Generation of a pharmacophore model or a 3D-QSAR model based on known active pyrazole analogues. | Pharmacophore modeling software (e.g., PHASE, Catalyst), 3D-QSAR software (e.g., CoMFA, CoMSIA). | A predictive model to rapidly screen large databases for compounds with similar features to known actives. |

| 3. Structure-Based Screening | (If target structure is known) Docking of the compound library into the active site of the biological target. | Docking software (e.g., AutoDock, GOLD, Glide). | A ranked list of compounds based on their predicted binding affinity to the target. |

| 4. Hit Selection & Filtering | Selection of promising candidates from the screening results and filtering based on drug-like properties. | ADME/T prediction tools (e.g., QikProp, SwissADME), Lipinski's Rule of Five filters. | A smaller, more manageable set of "hit" compounds with favorable predicted properties. |